

# Spectroscopic Data of 1-Nitropiperazine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Nitropiperazine

CAS No.: 42499-41-2

Cat. No.: B131163

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## Foreword

**1-Nitropiperazine** is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in numerous therapeutic agents. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of new chemical entities. Spectroscopic analysis provides the foundational data for structural elucidation and quality control. This technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-nitropiperazine**, presented from the perspective of a Senior Application Scientist. The aim is to not only provide the spectral data but also to offer insights into the interpretation of this data, thereby empowering researchers in their scientific endeavors.

## Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of **1-nitropiperazine**.

Property	Value	Source
IUPAC Name	1-nitropiperazine	PubChem[1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	131.13 g/mol	PubChem[1]
CAS Number	42499-41-2	PubChem[1]

The presence of a nitro group attached to one of the nitrogen atoms of the piperazine ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-nitropiperazine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information for structural confirmation.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-nitropiperazine** is characterized by two distinct signals corresponding to the two sets of methylene protons in the piperazine ring. The chemical environment of these protons is rendered inequivalent by the presence of the electron-withdrawing nitro group on one nitrogen and the secondary amine on the other.

Table 1: <sup>1</sup>H NMR Spectral Data for **1-Nitropiperazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~3.83	Multiplet	4H	-CH <sub>2</sub> -N(NO <sub>2</sub> )	CDCl <sub>3</sub>
~3.00	Multiplet	4H	-CH <sub>2</sub> -NH	CDCl <sub>3</sub>

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's field strength.

### Interpretation and Causality:

The downfield shift of the protons at approximately 3.83 ppm is a direct consequence of the deshielding effect of the adjacent electron-withdrawing nitro group (-NO<sub>2</sub>). This group reduces the electron density around the neighboring protons, causing them to resonate at a lower field. Conversely, the protons on the carbon atoms adjacent to the secondary amine (-NH) at approximately 3.00 ppm are in a more electron-rich environment and thus appear at a relatively upfield position. The multiplicity of the signals, typically observed as multiplets, arises from the spin-spin coupling between the protons on adjacent carbon atoms within the piperazine ring.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **1-nitropiperazine** is expected to show two signals corresponding to the two distinct carbon environments in the piperazine ring.

### Predicted <sup>13</sup>C NMR Spectral Data:

Due to the scarcity of publicly available experimental <sup>13</sup>C NMR data for **1-nitropiperazine**, the following are predicted chemical shifts based on computational models and analysis of similar structures.

Predicted Chemical Shift (δ) ppm	Assignment
~50-55	-CH <sub>2</sub> -N(NO <sub>2</sub> )
~45-50	-CH <sub>2</sub> -NH

### Rationale for Predicted Shifts:

Similar to the <sup>1</sup>H NMR spectrum, the carbon atoms adjacent to the nitro group are expected to be deshielded and resonate at a lower field compared to the carbons adjacent to the secondary amine. The electron-withdrawing nature of the nitro group pulls electron density away from the attached carbon, leading to a downfield shift.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **1-nitropiperazine** will be dominated by the characteristic absorption bands of the N-NO<sub>2</sub> and N-H functional groups.

Table 2: Key IR Absorption Bands for **1-Nitropiperazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3400	Medium, Sharp	N-H stretch (secondary amine)
~2850-2960	Medium	C-H stretch (aliphatic)
~1500-1550	Strong	Asymmetric N-O stretch (nitro group)
~1300-1350	Strong	Symmetric N-O stretch (nitro group)
~1100	Medium	C-N stretch

#### Expert Interpretation:

The most prominent and diagnostic peaks in the IR spectrum of **1-nitropiperazine** are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are typically very intense and are a clear indicator of the presence of the -NO<sub>2</sub> functionality. The N-H stretching vibration of the secondary amine is also a key feature, appearing as a sharp peak in the region of 3300-3400 cm<sup>-1</sup>. The presence of aliphatic C-H stretching bands confirms the hydrocarbon backbone of the piperazine ring.

## Mass Spectrometry (MS)

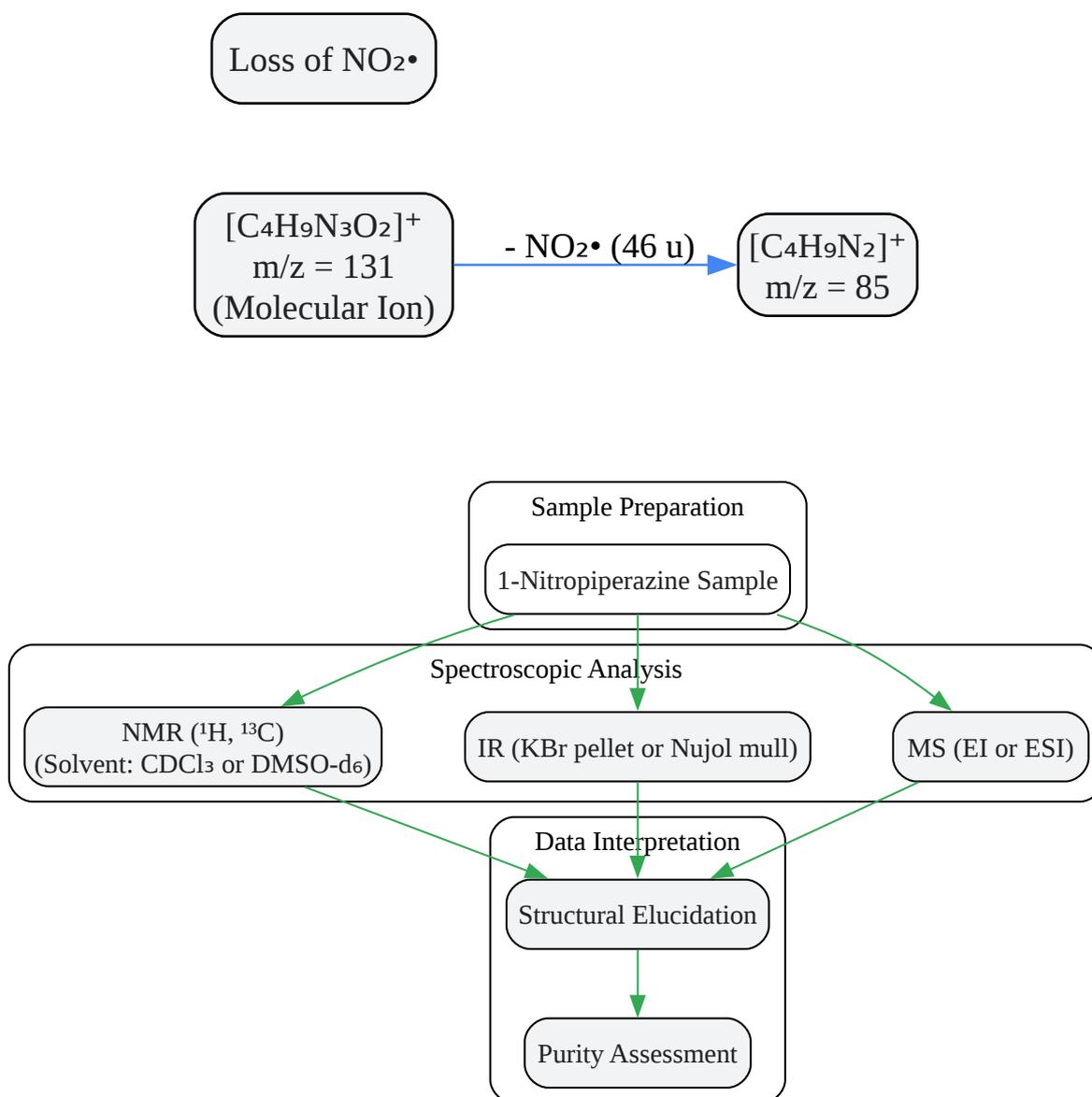
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

#### Expected Mass Spectrum of **1-Nitropiperazine**:

- **Molecular Ion (M<sup>+</sup>):** The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 131, corresponding to the molecular weight of **1-nitropiperazine**.

- Key Fragmentation Pathways: The fragmentation of **1-nitropiperazine** is likely to proceed through several key pathways, driven by the cleavage of the bonds adjacent to the nitrogen atoms and the loss of the nitro group.
  - Loss of the Nitro Group: A prominent fragmentation pathway would involve the loss of the nitro group ( $\text{NO}_2^\bullet$ , mass = 46), leading to a fragment ion at  $m/z = 85$ . This  $[\text{M}-46]^+$  ion would be a stable piperazinylium cation.
  - Ring Cleavage: The piperazine ring can undergo fragmentation, leading to smaller fragment ions. Common losses include the successive loss of ethylene ( $\text{C}_2\text{H}_4$ , mass = 28) or ethylenimine ( $\text{C}_2\text{H}_5\text{N}$ , mass = 43) fragments.

Visualizing the Fragmentation Pathway:



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Caption: General workflow for the spectroscopic characterization of **1-Nitropiperazine**.

## Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-nitropiperazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument according to standard procedures.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
  - Thoroughly grind a small amount (1-2 mg) of **1-nitropiperazine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

## Mass Spectrometry

- Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
  - Prepare a dilute solution of **1-nitropiperazine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  - Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and the major fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint of **1-nitropiperazine**. The characteristic signals in the NMR, IR, and MS spectra are directly correlated with the specific structural features of the molecule. For researchers in drug discovery and development, a thorough understanding of this data is not merely academic; it is a critical component of compound verification, quality control, and the rational design of new piperazine-based therapeutic agents. By following the outlined experimental protocols and interpretive guidelines, scientists can confidently characterize **1-nitropiperazine** and utilize this knowledge to advance their research objectives.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21845, N-Nitrosopiperazine. Retrieved January 26, 2026 from [[Link](#)].
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## Sources

- 1. 1-Nitropiperazine | C<sub>4</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> | CID 316283 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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